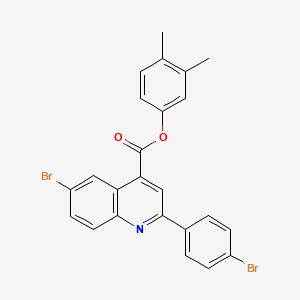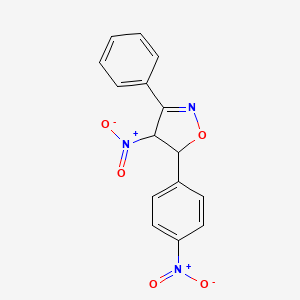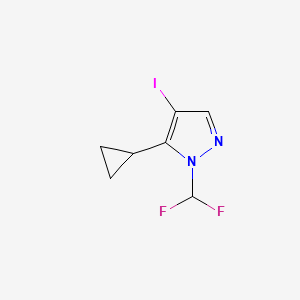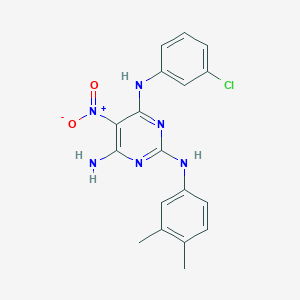
rac-Emixustat Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Emixustat Hydrochloride Salt is a visual cycle modulator that has been investigated for its potential therapeutic effects in retinal diseases such as age-related macular degeneration and Stargardt disease . This compound is known for its ability to inhibit the enzyme retinal pigment epithelium-specific 65 kDa protein (RPE65), which plays a crucial role in the visual cycle .
Vorbereitungsmethoden
The synthesis of rac-Emixustat Hydrochloride Salt involves several steps, including the formation of the core structure and subsequent functionalization. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demand .
Analyse Chemischer Reaktionen
rac-Emixustat Hydrochloride Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can result in the formation of an alcohol .
Wissenschaftliche Forschungsanwendungen
In particular, it has shown promise in protecting against retinal degeneration by inhibiting the visual cycle enzyme RPE65 and reducing the accumulation of toxic retinal byproducts . Additionally, this compound has been investigated for its potential to reduce hypoxia in the retina, which may have implications for the treatment of diabetic retinopathy . Other research applications include its use as a tool to study the visual cycle and its role in retinal health .
Wirkmechanismus
The mechanism of action of rac-Emixustat Hydrochloride Salt involves the inhibition of the enzyme RPE65, which is responsible for the isomerization of all-trans-retinal to 11-cis-retinal in the visual cycle . By inhibiting this enzyme, this compound reduces the production of visual chromophores and prevents the accumulation of toxic byproducts such as A2E . This inhibition helps protect the retina from light-induced damage and slows the progression of retinal diseases .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include fenretinide and QEA-B-001-NH2, which also target the visual cycle but have different mechanisms of action . For example, fenretinide reduces the availability of vitamin A derivatives, while QEA-B-001-NH2 acts as a retinal scavenger . The unique feature of rac-Emixustat Hydrochloride Salt is its dual mechanism of action, involving both inhibition of RPE65 and sequestration of all-trans-retinal .
Eigenschaften
Molekularformel |
C16H26ClNO2 |
|---|---|
Molekulargewicht |
299.83 g/mol |
IUPAC-Name |
3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H |
InChI-Schlüssel |
BPZWRYOUJMDQSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12466612.png)

![3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12466626.png)
![(5Z)-3-cyclopropyl-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12466627.png)
![N-(3,5-dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12466635.png)

![2-Methylpropyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12466646.png)

![3-[2-Bromo-4-[2-(cyclohexylamino)-2-oxoethoxy]-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B12466658.png)
![3-[4-(2-Amino-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B12466660.png)

![5-{[(5-chloro-2-nitrophenyl)carbonyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12466672.png)
